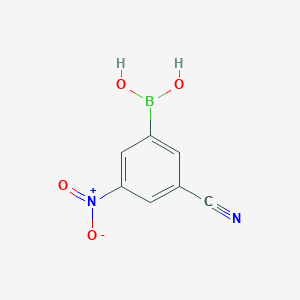
2-(3-Chloro-4-fluorophenoxy)acetonitrile
Übersicht
Beschreibung
“2-(3-Chloro-4-fluorophenoxy)acetonitrile” is a chemical compound with the molecular formula C8H5ClFNO. It has a molecular weight of 185.58 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(3-Chloro-4-fluorophenoxy)acetonitrile” is1S/C8H5ClFNO/c9-7-5-6(12-4-3-11)1-2-8(7)10/h1-2,5H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“2-(3-Chloro-4-fluorophenoxy)acetonitrile” is a powder that is stored at room temperature . It has a boiling point of 138°C at 12 mBar .Wissenschaftliche Forschungsanwendungen
Sequestration and Metabolite Identification in Plants
Research has demonstrated the ability of plants like L. minor to sequester halogenated phenols and their fluorinated analogs, using nuclear magnetic resonance (NMR) to identify and quantify contaminants and their metabolites. Specifically, metabolites of halogenated phenols, including fluorinated analogs similar to 2-(3-Chloro-4-fluorophenoxy)acetonitrile, have been detected in plant extracts. This work underscores the potential for using plants in the phytoremediation of environments contaminated with such compounds, providing insight into the fate of these chemicals in natural systems (Tront & Saunders, 2007).
Conformational Studies through Theoretical and Infrared Analysis
Conformational analysis of monofluorophenols, which are structurally related to 2-(3-Chloro-4-fluorophenoxy)acetonitrile, has been conducted through theoretical calculations and infrared studies. These analyses reveal the presence of different conformers and the effects of internal hydrogen bonding, which are critical for understanding the chemical behavior and stability of such compounds in various environments (Moreira et al., 2012).
Synthesis and Crystal Structure Analysis
The synthesis and detailed crystal structure analysis of related compounds, such as 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, provide valuable insights into the molecular geometry, electronic structure, and potential reactivity of these molecules. Such studies are essential for the development of new materials and pharmaceuticals that contain fluorinated components, showcasing the versatility and importance of fluorine in organic chemistry (Naveen et al., 2006).
Environmental Impact and Degradation Studies
Investigations into the photolysis of halogenated biphenyls in aqueous solutions demonstrate the complex mechanisms through which these compounds undergo degradation. Such studies are crucial for understanding how chemicals related to 2-(3-Chloro-4-fluorophenoxy)acetonitrile behave under environmental conditions and the pathways through which they may be broken down or transformed, highlighting the environmental impact and potential risks associated with their use (Zhang et al., 2020).
Electrochemical Behavior and Detection Methods
The electrochemical behavior of nitro diphenyl ethers, a category that encompasses compounds similar to 2-(3-Chloro-4-fluorophenoxy)acetonitrile, has been investigated to develop methods for their detection and quantification. Such studies enable the monitoring of these compounds in various matrices, which is essential for environmental protection and compliance with safety regulations (Zaouak et al., 2011).
Safety And Hazards
The compound has been classified with the signal word “Warning”. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing .
Eigenschaften
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-7-5-6(12-4-3-11)1-2-8(7)10/h1-2,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXZGGPJOUQRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenoxy)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1453521.png)






![(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1453532.png)

![7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B1453534.png)